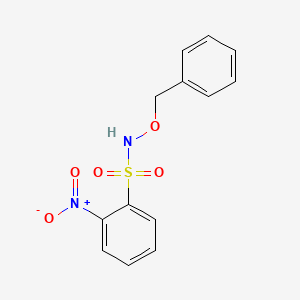

N-(Benzyloxy)-2-nitrobenzenesulfonamide

CAS No.: 77925-80-5

Cat. No.: VC2029772

Molecular Formula: C13H12N2O5S

Molecular Weight: 308.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77925-80-5 |

|---|---|

| Molecular Formula | C13H12N2O5S |

| Molecular Weight | 308.31 g/mol |

| IUPAC Name | 2-nitro-N-phenylmethoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 |

| Standard InChI Key | HMDOHALMCRHCFZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a solid at room temperature with a molecular weight of 308.31 g/mol . The compound contains several functional groups including a sulfonamide moiety, a nitro group in the ortho position, and a benzyloxy substituent, all of which contribute to its reactivity profile. The presence of these groups results in distinct physical properties that influence its behavior in various chemical environments.

Table 1: Physical and Chemical Properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide

Structural Identifiers

The structure of N-(Benzyloxy)-2-nitrobenzenesulfonamide comprises a 2-nitrobenzenesulfonyl group attached to an N-benzyloxy moiety. The ortho-positioned nitro group plays a crucial role in its reactivity and synthetic applications.

Table 2: Structural Identifiers of N-(Benzyloxy)-2-nitrobenzenesulfonamide

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-nitro-N-phenylmethoxybenzenesulfonamide | |

| InChI | InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| InChI Key | HMDOHALMCRHCFZ-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2N+[O-] |

Synthesis Methods

Traditional Synthetic Route

The most common method for synthesizing N-(Benzyloxy)-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine hydrochloride in the presence of a base. This reaction proceeds under mild conditions and typically yields the desired product with good efficiency.

The detailed synthetic procedure reported in the literature is as follows:

A solution of 2-nitrobenzylsulfonyl chloride (10.7 g, 48.3 mmol) in pyridine (50 mL) is added dropwise to a stirring solution of O-benzylhydroxylamine hydrochloride (7.5 g, 47.0 mmol) in pyridine (90 mL) at 0°C. Following complete addition, the reaction mixture is stirred for an additional 30 minutes at 0°C before being warmed to room temperature. The mixture is then left to stir overnight. The reaction is quenched with water (30 mL), and the mixture is concentrated in vacuo. The resulting aqueous mixture is further diluted with water (100 mL) and extracted with ethyl acetate (3 × 50 mL). The ethyl acetate fraction is washed sequentially with hydrochloric acid (1 M, 3 × 20 mL), water (3 × 20 mL), and saturated sodium bicarbonate solution (3 × 20 mL). The ethyl acetate fraction is dried over sodium sulfate, and the solvent is removed in vacuo to give N-(Benzyloxy)-2-nitrobenzenesulfonamide (10.1 g, 70%) as a brown solid .

The spectroscopic data for the synthesized compound includes:

-

¹H NMR (600 MHz, CDCl₃) δ: 8.25 (1H, m), 8.12 (1H, brs), 7.87 (1H, m), 7.78 (2H, m), 7.98–7.34 (5H, m), 5.07 (2H, s).

-

¹³C{¹H} (150 MHz, CDCl₃) δ: 148.4, 134.8, 134.7, 133.7, 132.8, 130.3, 129.4, 128.9, 128.6, 125.5, 79.8 .

Alternative Synthesis Approaches

Alternative approaches to synthesizing N-(Benzyloxy)-2-nitrobenzenesulfonamide and related compounds have been reported in the literature. These include:

-

Mitsunobu reaction conditions using N-(benzyloxy)-2-nitrobenzenesulfonamide as a reagent in reactions with various alcohols .

-

Modification of existing sulfonamide derivatives through selective functionalization .

-

Incorporation into synthetic sequences for the preparation of more complex molecules, particularly in the context of protecting group strategies .

Chemical Reactions and Reactivity

N-(Benzyloxy)-2-nitrobenzenesulfonamide exhibits diverse reactivity due to its multiple functional groups. Understanding these reactions is crucial for its application in organic synthesis.

Reduction Reactions

The nitro group in N-(Benzyloxy)-2-nitrobenzenesulfonamide can undergo reduction to form the corresponding amino derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride. The reduction of the nitro group can be selective, leaving other functional groups intact, which makes it valuable in the synthesis of amino-substituted compounds.

Substitution Reactions

Applications in Research and Industry

N-(Benzyloxy)-2-nitrobenzenesulfonamide has found extensive applications in various fields of chemistry and related disciplines.

Synthetic Organic Chemistry

In synthetic organic chemistry, N-(Benzyloxy)-2-nitrobenzenesulfonamide serves as:

-

An intermediate in the synthesis of complex organic molecules.

-

A building block in the preparation of pharmaceuticals and agrochemicals.

-

A key reagent in protecting group strategies, particularly for nitrogen protection .

-

A component in the development of synthetic methodologies for heterocyclic compounds .

Medicinal Chemistry

The applications of N-(Benzyloxy)-2-nitrobenzenesulfonamide in medicinal chemistry include:

-

Use in the synthesis of desferrioxamine B, a WHO-listed essential medicine used for treating iron overload .

-

Development of potential antibacterial and antifungal agents.

-

Production of N-hydroxy imidazoline derivatives with activity against Trypanosoma brucei rhodesiense, a parasite that causes sleeping sickness .

-

Synthesis of compounds with potential anti-cancer properties.

Materials Science

In materials science, N-(Benzyloxy)-2-nitrobenzenesulfonamide contributes to:

-

Production of specialty chemicals and materials.

-

Synthesis of dyes and pigments as precursors.

-

Development of redox-sensitive chemical linkers, such as those used in siRNA delivery systems.

Biological Activity and Toxicology

Toxicological Profile

Comparison with Similar Compounds

Structurally Related Compounds

Several compounds structurally related to N-(Benzyloxy)-2-nitrobenzenesulfonamide have been described in the literature:

Table 4: Comparison of N-(Benzyloxy)-2-nitrobenzenesulfonamide with Related Compounds

Recent Research Developments

Synthetic Applications

Recent research has expanded the applications of N-(Benzyloxy)-2-nitrobenzenesulfonamide in organic synthesis:

-

Development of methodologies for the synthesis of oxopiperazines through intramolecular alkylation of N-(benzyloxy)-2-nitrobenzenesulfonamide-protected dipeptides with 1,2-dibromoethane .

-

Construction of 1,2,3-triazole scaffolds using propargyl bromides, followed by deprotection of the nitrobenzenesulfonamide group .

-

Application in the synthesis of benzotriazolodiazepinones and their sulfonyl analogues through spontaneous intramolecular cyclization .

-

Use in a mild and modular approach to the total synthesis of desferrioxamine B, demonstrating its utility in complex natural product synthesis .

Medicinal Chemistry Research

In medicinal chemistry, N-(Benzyloxy)-2-nitrobenzenesulfonamide has contributed to several important developments:

-

Synthesis of N-hydroxy imidazoline derivatives with activity against Trypanosoma brucei rhodesiense, showing potential for the treatment of sleeping sickness .

-

Development of boronic acid derivatives with antibacterial properties to address antimicrobial resistance .

-

Investigation of nitrobenzenesulfonamides with cytotoxic effects against cancer cell lines, suggesting potential antitumor applications.

-

Studies on the blood-brain barrier permeability of N-hydroxy derivatives, indicating potential applications in central nervous system drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume